molecular formula C24H22FN3O3S2 B11094130 (2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11094130
M. Wt: 483.6 g/mol
InChI Key: AQTYYHFVRDYOQU-UHFFFAOYSA-N
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Description

(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes ethoxyphenyl, fluorophenyl, thiophenyl, and thiazinane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethoxyaniline and 4-fluorobenzaldehyde. These intermediates undergo condensation reactions, cyclization, and functional group modifications to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure scalability, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the imino and carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and thiazinane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating biological pathways. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with similar functional groups.

    Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Shares structural similarities with the thiazinane and fluorophenyl groups.

Uniqueness

(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide stands out due to its complex structure, which combines multiple functional groups and heterocycles. This complexity provides unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22FN3O3S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-fluorophenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C24H22FN3O3S2/c1-2-31-19-11-9-17(10-12-19)26-23(30)21-14-22(29)28(15-20-4-3-13-32-20)24(33-21)27-18-7-5-16(25)6-8-18/h3-13,21H,2,14-15H2,1H3,(H,26,30)

InChI Key

AQTYYHFVRDYOQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CC4=CC=CS4

Origin of Product

United States

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